sBADA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
sBADA is synthesized through a series of chemical reactions involving the sulfonation of BODIPY-FL 3-amino-D-alanine. The process typically involves the following steps:
Fluorination: The addition of fluorine atoms to enhance fluorescent properties.
Amino Acid Modification: The incorporation of D-alanine to facilitate bacterial labeling
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
Chemical Reactions Analysis
Types of Reactions
sBADA undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfonate derivatives.
Reduction: Reaction with reducing agents to modify the fluorescent properties.
Substitution: Replacement of functional groups to alter chemical behavior
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various sulfonated and fluorinated derivatives of this compound, each with unique fluorescent properties .
Scientific Research Applications
sBADA has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Labels peptidoglycans in bacterial cell walls, aiding in the study of bacterial growth and morphology.
Medicine: Potential use in diagnostic imaging and tracking bacterial infections.
Industry: Employed in the development of fluorescent dyes and probes for various industrial applications
Mechanism of Action
sBADA exerts its effects by binding to peptidoglycans in bacterial cell walls. The sulfonated BODIPY-FL moiety provides fluorescent properties, allowing for visualization under specific wavelengths (excitation at 490 nm and emission at 510 nm). The molecular targets include bacterial cell wall components, and the pathways involved are related to bacterial cell wall synthesis and maintenance .
Comparison with Similar Compounds
Similar Compounds
BODIPY-FL 3-amino-D-alanine: The non-sulfonated form of sBADA.
Fluorescein: Another fluorescent dye used for similar applications.
Rhodamine: A fluorescent dye with different spectral properties
Uniqueness
This compound is unique due to its increased hydrophilicity and thermostability compared to its non-sulfonated counterparts. This makes it more suitable for labeling peptidoglycans in live bacteria and provides enhanced fluorescent properties .
Properties
Molecular Formula |
C17H21BF2N4O6S |
---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
(2R)-2-amino-3-[3-(2,2-difluoro-10,12-dimethyl-5-sulfo-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C17H21BF2N4O6S/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30)/t12-/m1/s1 |
InChI Key |
OLMGTLBVHKBMSH-GFCCVEGCSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NCC(C(=O)O)N)C)C)(F)F |
Origin of Product |
United States |
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